2-[3-(2-Aminoethyl)phenyl]benzoic acid 2-[3-(2-Aminoethyl)phenyl]benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17731691
InChI: InChI=1S/C15H15NO2/c16-9-8-11-4-3-5-12(10-11)13-6-1-2-7-14(13)15(17)18/h1-7,10H,8-9,16H2,(H,17,18)
SMILES:
Molecular Formula: C15H15NO2
Molecular Weight: 241.28 g/mol

2-[3-(2-Aminoethyl)phenyl]benzoic acid

CAS No.:

Cat. No.: VC17731691

Molecular Formula: C15H15NO2

Molecular Weight: 241.28 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(2-Aminoethyl)phenyl]benzoic acid -

Specification

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
IUPAC Name 2-[3-(2-aminoethyl)phenyl]benzoic acid
Standard InChI InChI=1S/C15H15NO2/c16-9-8-11-4-3-5-12(10-11)13-6-1-2-7-14(13)15(17)18/h1-7,10H,8-9,16H2,(H,17,18)
Standard InChI Key OAIKGBSYONVADC-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=CC=CC(=C2)CCN)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of two aromatic systems: a benzoic acid core and a phenyl ring connected via a single bond. The phenyl ring is further substituted with a 2-aminoethyl group (–CH2_2CH2_2NH2_2) at the 3-position. This configuration introduces both hydrophilic (carboxylic acid and amine) and hydrophobic (aromatic rings) regions, influencing its solubility and reactivity .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number2059935-08-7
Molecular FormulaC15H15NO2\text{C}_{15}\text{H}_{15}\text{NO}_{2}
Molecular Weight241.28 g/mol
Functional GroupsCarboxylic acid, amine

Synthesis and Reactivity

Reactivity Profile

The compound’s functional groups enable diverse reactions:

  • Carboxylic Acid: Esterification, amidation, or salt formation with bases.

  • Amine: Acylation, alkylation, or participation in Schiff base formation.

  • Aromatic Rings: Electrophilic substitution (e.g., nitration, sulfonation) at activated positions.

CompoundTarget ActivityEfficacy (IC50_{50})
2-[3-(2-Aminoethyl)phenyl]benzoic acidNot yet reported
BMP-2 stimulator Osteoblast differentiation10 nM (ALP induction)
HIV-1 protease inhibitor Viral load reduction100 nM

Material Science

The aromatic and amine groups could facilitate its use in polymer chemistry, such as in epoxy resins or polyamides, where amine-carboxylic acid interactions enhance crosslinking.

Comparison with Structural Analogs

Substituent Position Effects

  • 3-Substituted vs. 4-Substituted Isomers: The 3-substituted aminoethyl group may confer steric hindrance, altering reactivity compared to 4-substituted analogs. For instance, 3-substituted derivatives often exhibit lower melting points due to reduced crystallinity .

  • Aminoethyl vs. Aminomethyl Groups: The longer ethyl chain enhances flexibility, potentially improving binding to biological targets compared to rigid aminomethyl analogs.

Future Research Directions

  • Pharmacological Screening: Evaluate antiviral, anticancer, or osteogenic activity in vitro.

  • Solubility Optimization: Develop salt or prodrug forms to enhance bioavailability.

  • Catalytic Applications: Explore use as a ligand in transition-metal catalysis for cross-coupling reactions.

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